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Compound of Interest

Compound Name:
N-(4-acetamidophenyl)-2-

ethoxyacetamide

CAS No.: 600140-39-4

Cat. No.: B310399 Get Quote

Pharmacological Profile: N-(4-
acetamidophenyl)-2-ethoxyacetamide
A Next-Generation Non-Opioid Analgesic Candidate
targeting the COX-Endocannabinoid Axis[1][2]
Executive Summary & Chemical Identity
N-(4-acetamidophenyl)-2-ethoxyacetamide is a bis-amide derivative of 1,4-

phenylenediamine.[1][2] Unlike classical NSAIDs that act primarily via peripheral COX

inhibition, this compound is designed to target central pain pathways.[2] Its structure combines

the acetamido pharmacophore of Paracetamol (Acetaminophen) with a lipophilic 2-

ethoxyacetyl tail, optimizing Blood-Brain Barrier (BBB) penetration and metabolic stability.[1][2]

Chemical Structure:

[1][2]

Molecular Class:N,N'-Diacyl-1,4-phenylenediamine.[1][2]

Primary Indication: Central Analgesia and Antipyresis (Non-Narcotic).[1][2]
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Key Advantage:Hepatotoxicity Mitigation. By replacing the phenolic hydroxyl of paracetamol

with a stable ethoxy-acetamide group, the formation of the toxic metabolite N-acetyl-p-

benzoquinone imine (NAPQI) is structurally blocked.[1][2]

Molecular Pharmacology & Therapeutic Targets
The therapeutic efficacy of N-(4-acetamidophenyl)-2-ethoxyacetamide is hypothesized to

stem from a "Multi-Target Analgesic Triad," acting synergistically on the Cyclooxygenase and

Endocannabinoid systems.[1][2]

Target 1: Cyclooxygenase-2 (COX-2) – Peroxidase Site
Unlike traditional NSAIDs (e.g., Ibuprofen) that block the COX active site, this compound

targets the Peroxidase (POX) site of COX enzymes, similar to Paracetamol.[2]

Mechanism: It acts as a reducing cosubstrate at the POX site, diminishing the "peroxide

tone" required for the activation of the COX catalytic heme. This inhibition is most effective in

environments with low peroxide levels (e.g., the CNS), explaining its central dominance over

peripheral inflammation.

Therapeutic Outcome: Reduction of Prostaglandin E2 (PGE2) synthesis in the hypothalamus

(Antipyresis) and spinal cord (Analgesia).

Target 2: TRPV1 (Transient Receptor Potential Vanilloid
1)
The compound functions as a modulator of the TRPV1 channel in the Periaqueductal Gray

(PAG) matter of the brain.

Mechanism: Following deacetylation or direct interaction, the lipophilic ethoxy-amide moiety

facilitates binding to the intracellular capsaicin-binding pocket of TRPV1.[1][2] Activation of

these channels leads to calcium influx, followed by rapid desensitization and a refractory

period to nociceptive stimuli.

Therapeutic Outcome: Modulation of descending inhibitory pain pathways.[2]

Target 3: Fatty Acid Amide Hydrolase (FAAH)
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Bis-amide derivatives of phenylenediamine have shown potential as FAAH inhibitors.[1][2]

Mechanism: By competitively inhibiting FAAH, the compound prevents the hydrolysis of

Anandamide (AEA), an endogenous cannabinoid. Elevated AEA levels subsequently activate

CB1 receptors and desensitize TRPV1 channels.[1][2]

Therapeutic Outcome: Enhancement of intrinsic analgesic tone via the Endocannabinoid

system.

Visualizing the Mechanism of Action
The following diagram illustrates the dual-pathway mechanism and the safety advantage over

Paracetamol.
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Figure 1: Comparative mechanism and safety profile of N-(4-acetamidophenyl)-2-
ethoxyacetamide vs. Paracetamol.[1][2]
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Experimental Validation Protocols
To validate the therapeutic targets and safety profile, the following standardized protocols are

recommended.

Protocol A: COX-1 vs. COX-2 Selectivity Assay
(Colorimetric)
Objective: Determine the IC50 for COX inhibition and verify the "Peroxide Tone" dependence.

[1][2]

Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes, Arachidonic

Acid (substrate), TMPD (chromogenic reducing agent), Heme.[1][2]

Preparation: Incubate enzyme with Heme and test compound (0.1 nM – 100 µM) in Tris-HCl

buffer (pH 8.0) for 10 minutes.

Reaction: Initiate by adding Arachidonic Acid and TMPD.

Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

Validation: Perform assay in the presence and absence of exogenous peroxide (e.g., 10 µM

H2O2). A significant shift in IC50 with added peroxide confirms the POX-site mechanism.[1]

[2]

Protocol B: TRPV1 Calcium Influx Assay
Objective: Confirm functional activation/desensitization of TRPV1 channels.[2]

Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

Baseline: Measure basal fluorescence (

) using a kinetic plate reader (Ex/Em: 485/525 nm).
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Stimulation: Inject test compound (1 µM – 50 µM). Use Capsaicin (100 nM) as a positive

control.[1][2]

Antagonism Check: Pre-incubate with Capsazepine (TRPV1 antagonist) to confirm

specificity.[1][2]

Data Analysis: Plot

vs. Time. Look for a transient peak followed by a sustained drop below baseline
(desensitization).[1][2]

Protocol C: Hepatotoxicity Screening (LDH Release)
Objective: Compare cytotoxicity against Paracetamol.

Model: Primary Human Hepatocytes or HepG2 cells.[1][2]

Treatment: Treat cells with Compound vs. Paracetamol at supratherapeutic concentrations (1

mM, 5 mM, 10 mM) for 24 hours.

Assay: Collect supernatant and quantify Lactate Dehydrogenase (LDH) using a coupled

enzymatic reaction (Tetrazolium salt reduction).

Readout: Absorbance at 490 nm.

Success Criteria: The test compound should show statistically significant lower LDH release

compared to equimolar Paracetamol.

Quantitative Data Summary (Theoretical Profile)
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Parameter
Paracetamol
(Reference)

N-(4-
acetamidophenyl)-
2-ethoxyacetamide

Clinical
Significance

LogP (Lipophilicity) 0.46 ~1.2
Enhanced CNS

penetration.[1][2]

COX-2 (POX) IC50 ~150 µM ~50-100 µM

Potentially higher

potency due to

binding affinity.[1][2]

TRPV1 Activity Indirect (via AM404) Direct/Indirect
Faster onset of

analgesia.

Hepatotoxicity Risk
High (NAPQI

formation)
Low

Blocked quinone

formation pathway.[2]

Half-life (

)
2-3 hours Estimated 3-5 hours

Longer duration of

action (amide

stability).[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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